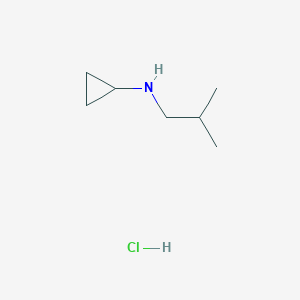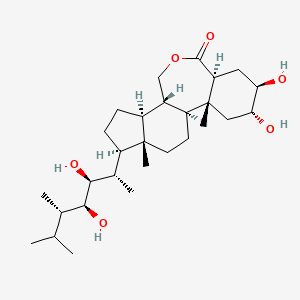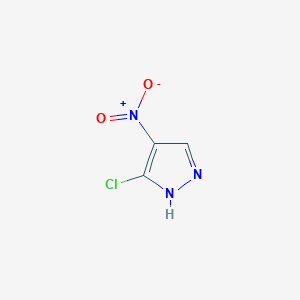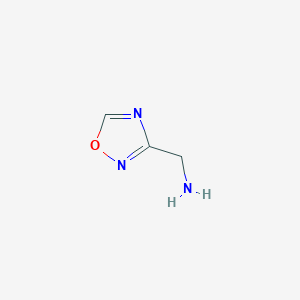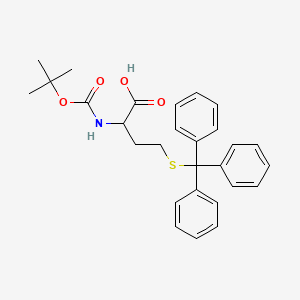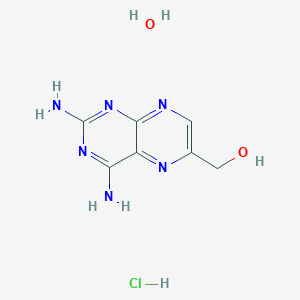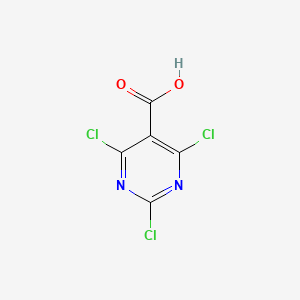
2,4,6-Trichloropyrimidine-5-carboxylic acid
Overview
Description
2,4,6-Trichloropyrimidine-5-carboxylic acid (TCPy) is an organic compound that belongs to the class of pyrimidines. It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4,6-Trichloropyrimidine involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence or absence of a catalyst . This process is associated with some disadvantages, such as the aqueous work-up of the reaction mixture containing 2,4,6-trichloropyrimidine, which is problematic for safety reasons and generally requires repeated extraction of the aqueous phase .Molecular Structure Analysis
The molecular formula of 2,4,6-Trichloropyrimidine-5-carboxylic acid is C5HCl3N2O2. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at around 20 °C produces 4,5,6-trichloropyrimidine-2-carboxamide . This new compound was fully characterized by IR, MALDI-TOF, NMR, and elemental analysis .Physical And Chemical Properties Analysis
The molecular weight of 2,4,6-Trichloropyrimidine-5-carboxylic acid is 227.43 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis
2,4,6-Trichloropyrimidine-5-carboxylic acid can be used as a synthetic scaffold in organic synthesis . It offers multiple sites of reactivity towards heteroatom nucleophiles or organometallic reagents . This makes it a versatile compound for the synthesis of a wide range of organic compounds .
Development of Anaplastic Lymphoma Kinase (ALK-5) Inhibitors
This compound is used in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . ALK-5 inhibitors are used as an anti-tumor treatment . This highlights the compound’s potential in the development of new cancer therapies .
Development of EGFR Inhibitors
2,4,6-Trichloropyrimidine-5-carboxylic acid is also used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR inhibitors are a type of targeted therapy used in the treatment of certain types of cancer .
Anti-inflammatory Applications
Pyrimidines, the class of compounds to which 2,4,6-Trichloropyrimidine-5-carboxylic acid belongs, are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators . This suggests potential applications of 2,4,6-Trichloropyrimidine-5-carboxylic acid in the development of new anti-inflammatory drugs .
Antioxidant Applications
Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals . This opens up potential applications of 2,4,6-Trichloropyrimidine-5-carboxylic acid in the development of new antioxidant drugs .
Antimicrobial Applications
Pyrimidines have been found to have antibacterial, antiviral, antifungal, and antituberculosis effects . This suggests that 2,4,6-Trichloropyrimidine-5-carboxylic acid could potentially be used in the development of new antimicrobial drugs .
Mechanism of Action
Target of Action
2,4,6-Trichloropyrimidine-5-carboxylic acid is a derivative of pyrimidines . Pyrimidines are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
Safety and Hazards
While specific safety data for 2,4,6-Trichloropyrimidine-5-carboxylic acid was not found, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .
properties
IUPAC Name |
2,4,6-trichloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSARQXNFQQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602251 | |
| Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloropyrimidine-5-carboxylic acid | |
CAS RN |
93416-51-4 | |
| Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)


![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)

